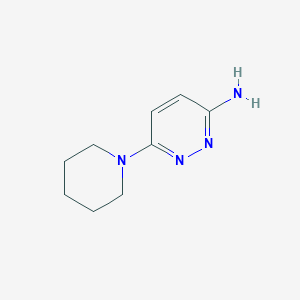
6-(Piperidin-1-yl)pyridazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Piperidin-1-yl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-yl)pyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and can be carried out under neutral conditions, offering good functional group compatibility and broad substrate scope . Another method involves the cyclization of appropriate precursors under specific conditions to form the desired pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
6-(Piperidin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyridazine derivatives .
科学研究应用
6-(Piperidin-1-yl)pyridazin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 6-(Piperidin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and π-π stacking interactions, which are crucial for its binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Pyridazine: A simpler analog with similar pharmacological properties.
Pyridazinone: A derivative with an additional oxygen atom, known for its diverse biological activities.
Piperidine: A related compound that serves as a common building block in medicinal chemistry.
Uniqueness
6-(Piperidin-1-yl)pyridazin-3-amine is unique due to its combined structural features of both piperidine and pyridazine rings. This dual functionality enhances its versatility in chemical reactions and its potential as a pharmacophore in drug design .
生物活性
6-(Piperidin-1-yl)pyridazin-3-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, potential therapeutic applications, and structural analogs.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a piperidine moiety at the 6-position and an amino group at the 3-position. This unique structure contributes to its varied biological activities. The presence of both the piperidine and pyridazine rings enhances its chemical properties, making it an interesting candidate for drug development.
Muscarinic Receptor Antagonism
Research indicates that this compound acts as a pan-muscarinic antagonist , demonstrating selectivity towards the M4 muscarinic acetylcholine receptor (mAChR). The compound exhibits an inhibition constant (IC50) of less than 200 nM, suggesting its potential in treating central nervous system disorders such as schizophrenia and Alzheimer's disease .
Anti-inflammatory and Analgesic Properties
In addition to its activity on mAChRs, derivatives of this compound have shown anti-inflammatory and analgesic properties. These effects may be attributed to its ability to modulate neurotransmitter systems involved in pain and inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance, altering substituents on the piperidine or pyridazine rings can significantly affect receptor affinity and selectivity. This flexibility allows for the design of analogs with enhanced pharmacological profiles .
Comparative Analysis of Related Compounds
A comparison of structurally related compounds highlights the unique biological activities associated with this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Piperidin-1-yl)pyrimidin-4-amine | Pyrimidine ring instead of pyridazine | Anticancer properties; selective kinase inhibitors |
| 6-(Morpholinyl)pyridazin-3-one | Morpholine instead of piperidine | Anti-inflammatory and analgesic activities |
| 4-(Piperidin-1-yl)thiazole | Thiazole ring; different heterocycle | Antimicrobial properties |
| 5-(Piperidin-1-yl)pyrazole | Pyrazole ring; distinct nitrogen count | Antidepressant effects |
This table illustrates how variations in structure can lead to different biological activities, underscoring the importance of SAR in drug design .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- CNS Penetration : Interaction studies have shown that this compound effectively penetrates the central nervous system (CNS), making it a promising candidate for neurological applications .
- In Vitro Studies : In vitro testing against various cancer cell lines has revealed promising antiproliferative effects, indicating potential applications in oncology .
- Pharmacological Profiling : A comprehensive pharmacological profile has been established, highlighting its potential as a therapeutic agent for conditions such as chronic pain and neurodegenerative diseases .
属性
分子式 |
C9H14N4 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
6-piperidin-1-ylpyridazin-3-amine |
InChI |
InChI=1S/C9H14N4/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11) |
InChI 键 |
HCJUYHLHJLPMFT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















